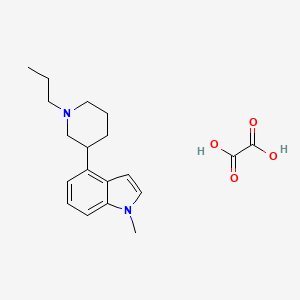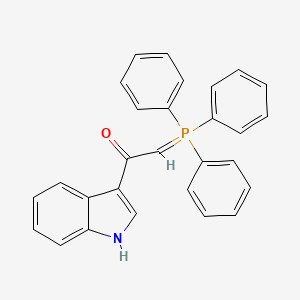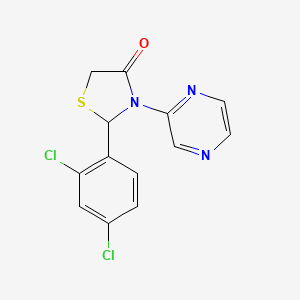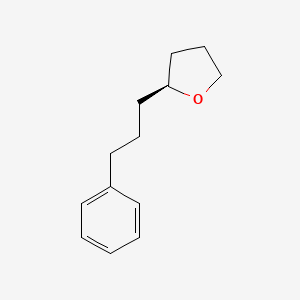
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is a complex organic compound that combines the structural features of an indole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many natural products and pharmaceuticals, adds to its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(1-propylpiperidin-3-yl)indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
For the piperidine moiety, a common approach is the reductive amination of a suitable precursor. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
The final step involves coupling the indole and piperidine fragments. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-(1-propylpiperidin-3-yl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the piperidine ring can yield various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(1-propylpiperidin-3-yl)indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to various neurotransmitters.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-methyl-4-(1-propylpiperidin-3-yl)indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-4-(1-propylpiperidin-3-yl)indole: Similar in structure but without the oxalic acid component.
1-methyl-4-(1-propylpiperidin-3-yl)benzene: Similar but with a benzene ring instead of an indole.
1-methyl-4-(1-propylpiperidin-3-yl)pyrrole: Similar but with a pyrrole ring instead of an indole.
Uniqueness
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is unique due to the combination of the indole and piperidine rings, which can confer specific biological activities and chemical properties. The presence of oxalic acid can also influence its solubility and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
82439-12-1 |
|---|---|
Molekularformel |
C19H26N2O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid |
InChI |
InChI=1S/C17H24N2.C2H2O4/c1-3-10-19-11-5-6-14(13-19)15-7-4-8-17-16(15)9-12-18(17)2;3-1(4)2(5)6/h4,7-9,12,14H,3,5-6,10-11,13H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LGUYREWVHWOZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC(C1)C2=C3C=CN(C3=CC=C2)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)



![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)



